

The Discovery and History of 2-Oxoadipic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Oxoadipic acid

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Introduction

2-Oxoadipic acid, also known as α -ketoadipic acid, is a crucial intermediate in the metabolic pathways of the essential amino acids L-lysine and L-tryptophan.[1][2][3] Its discovery and the elucidation of its metabolic significance are intrinsically linked to the broader history of amino acid metabolism research. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies related to **2-oxoadipic acid**, tailored for professionals in research and drug development.

Historical Perspective: Unraveling the Lysine Degradation Pathways

While a singular "discovery" of **2-oxoadipic acid** as an isolated chemical entity is not prominently documented in historical literature, its identification emerged from the systematic investigation of amino acid catabolism in the mid-20th century. The story of **2-oxoadipic acid** is therefore woven into the discovery of the complex pathways that degrade lysine.

Initial studies in the 1940s began to trace the metabolic fate of lysine.[4] However, it was the work of researchers in the subsequent decades that clarified the major routes of lysine breakdown in mammals: the saccharopine and pipicolate pathways.[4] These two pathways

converge at the formation of α -aminoadipic- δ -semialdehyde, which is then oxidized to 2-aminoadipic acid and subsequently transaminated to form **2-oxoadipic acid**.

A significant milestone in understanding the clinical relevance of this pathway was the identification of "alpha-ketoadipic aciduria," a rare inborn error of metabolism, first described in 1975 by Przyrembel and colleagues.[5][6] This discovery solidified the importance of **2-oxoadipic acid** in human metabolism and disease.[5][6]

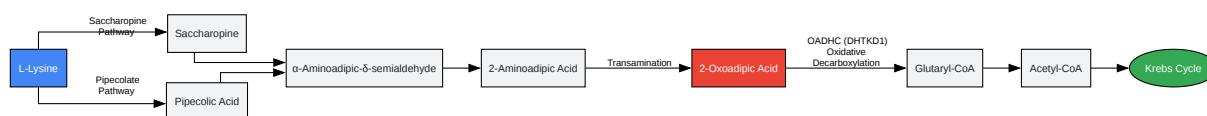
Metabolic Significance and Signaling Pathways

2-Oxoadipic acid sits at a critical juncture in metabolism. It is the final common intermediate in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan before entering the Krebs cycle. [2] In the mitochondrial matrix, **2-oxoadipic acid** undergoes oxidative decarboxylation to form glutaryl-CoA, a reaction catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC). Glutaryl-CoA is then further metabolized to acetyl-CoA, which can be used for energy production.

The key enzyme in this process, the 2-oxoadipate dehydrogenase complex (OADHC), is a multi-enzyme complex. Its E1 subunit is encoded by the DHTKD1 gene.[7] Mutations in this gene are the underlying cause of 2-aminoadipic and **2-oxoadipic aciduria**, leading to the accumulation of **2-oxoadipic acid** and 2-aminoadipic acid in bodily fluids.[7][8][9]

Beyond its role in amino acid catabolism, **2-oxoadipic acid** is also a precursor in some engineered biosynthetic pathways for the industrial production of adipic acid, a monomer used in the synthesis of nylon.[10][11]

Lysine Degradation and 2-Oxoadipic Acid Formation



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Figure 1. Converging pathways of L-lysine degradation leading to **2-oxoadipic acid** and its entry into the Krebs cycle.

Quantitative Data

The concentration of **2-oxoadipic acid** in biological fluids is a critical diagnostic marker for 2-aminoadipic and **2-oxoadipic aciduria**. In healthy individuals, **2-oxoadipic acid** is typically not detected or is present at very low levels in urine.[8]

Analyte	Specimen	Condition	Concentration Range	Reference
2-Oxoadipic Acid	Urine	2-aminoadipic and 2-oxoadipic aciduria	10–120 mmol/mol creatinine	[8]
2-Hydroxyadipic Acid	Urine	2-aminoadipic and 2-oxoadipic aciduria	5–40 mmol/mol creatinine	[8]
2-Aminoadipic Acid	Plasma	2-aminoadipic and 2-oxoadipic aciduria	120 µmol/L	[8]

Table 1. Urinary and plasma concentrations of **2-oxoadipic acid** and related metabolites in patients with 2-aminoadipic and **2-oxoadipic aciduria**.

The enzymatic activity of the 2-oxoadipate dehydrogenase complex (OADHC) and related enzymes has been characterized, providing insights into the kinetics of **2-oxoadipic acid** metabolism.

Enzyme	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
OADHC (E1a subunit)	2-Oxoadipate	0.0124	-	7.7 x 10 ³	[12]
OADHC (G729R mutant)	2-Oxoadipate	0.026	-	-	[12]
Hgdh	2-Oxoadipate	0.38 ± 0.04	1.8 ± 0.04	4.7 x 10 ³	[13]
Pgdh	2-Oxoadipate	1.1 ± 0.2	0.2 ± 0.01	0.18 x 10 ³	[13]
OADHC (rat heart)	2-Oxoadipate	0.008 ± 0.001	-	-	[14]
OGDH (rat heart)	2-Oxoadipate	0.52	-	-	[14]

Table 2. Kinetic parameters of enzymes involved in 2-oxoadipate metabolism. (OADHC: 2-oxoadipate dehydrogenase complex; Hgdh: (R)-2-hydroxyglutarate dehydrogenase; Pgdh: D-3-phosphoglycerate dehydrogenase; OGDH: 2-oxoglutarate dehydrogenase). Note: Some studies report catalytic efficiency (k_{cat}/K_m) without individual k_{cat} and K_m values.

Experimental Protocols

Quantification of 2-Oxoadipic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of organic acids, including **2-oxoadipic acid**, in urine.

a. Sample Preparation and Extraction:

- To a volume of urine equivalent to 1 μmole of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).
- Treat the sample with hydroxylamine to form oxime derivatives of the keto-acids.

- Acidify the mixture and extract the organic acids with ethyl acetate.
- Evaporate the organic extract to dryness under a stream of nitrogen.

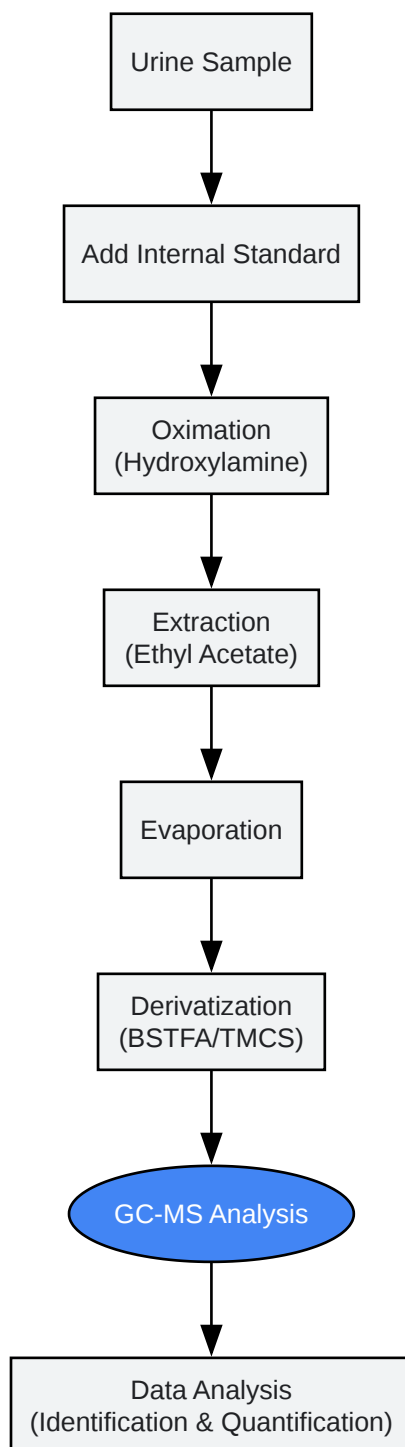
b. Derivatization:

- Reconstitute the dried residue in a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
- Heat the mixture to form trimethylsilyl (TMS) derivatives of the organic acids.

c. GC-MS Analysis:

- Inject an aliquot of the derivatized sample into the GC-MS system.
- GC Conditions:
 - Column: DB-5ms or equivalent capillary column.
 - Carrier Gas: Helium.
 - Oven Program: Start at an initial temperature (e.g., 50-80°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C) to ensure separation of the organic acids.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Scan Mode: Full scan (e.g., m/z 50-600) to acquire mass spectra of the eluting compounds.
- Identification and Quantification:
 - Identify **2-oxoadipic acid** by comparing its retention time and mass spectrum with that of an authentic standard and by matching with spectral libraries (e.g., NIST).

- Quantify the concentration of **2-oxoadipic acid** by comparing its peak area to that of the internal standard.



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Figure 2. General workflow for the quantification of **2-oxoadipic acid** in urine by GC-MS.

2-Oxoadipate Dehydrogenase (OADHC) Activity Assay

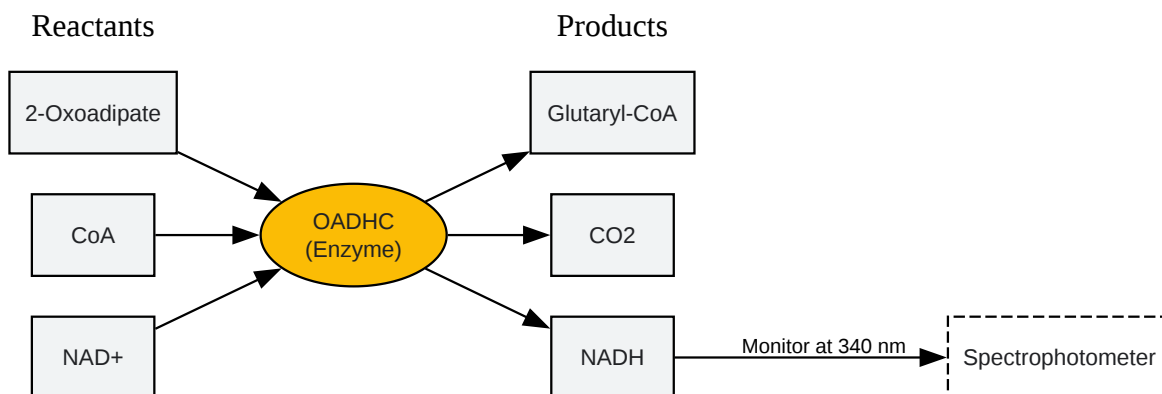
This protocol provides a general method for measuring the activity of the 2-oxoadipate dehydrogenase complex, often by monitoring the reduction of NAD⁺ to NADH.

a. Reagents:

- Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5.
- Cofactors: Thiamine pyrophosphate (ThDP), Coenzyme A (CoA), NAD⁺.
- Substrate: **2-oxoadipic acid**.
- Enzyme Source: Purified OADHC, mitochondrial extract, or cell lysate.
- (Optional) Coupling enzyme and substrate for colorimetric or fluorometric detection.

b. Assay Procedure:

- In a cuvette, prepare a reaction mixture containing the assay buffer, ThDP, CoA, and NAD⁺.
- Add the enzyme source to the reaction mixture and incubate for a short period to allow for temperature equilibration.
- Initiate the reaction by adding the substrate, **2-oxoadipic acid**.
- Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
- Enzyme activity can be expressed in units such as μmol of NADH produced per minute per milligram of protein.



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Figure 3. Principle of the 2-oxoadipate dehydrogenase (OADHC) activity assay.

Conclusion

2-Oxoadipic acid, once a relatively obscure metabolite, has gained significant attention due to its central role in amino acid catabolism and its association with the inborn error of metabolism, 2-aminoadipic and **2-oxoadipic aciduria**. The historical elucidation of the lysine degradation pathways has been instrumental in understanding its biological significance. Modern analytical techniques, particularly GC-MS, have enabled precise quantification of **2-oxoadipic acid** in biological samples, which is crucial for the diagnosis and study of related metabolic disorders. For researchers and professionals in drug development, a thorough understanding of the biochemistry and analytical methodologies related to **2-oxoadipic acid** is essential for investigating its role in health and disease and for exploring potential therapeutic interventions.

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